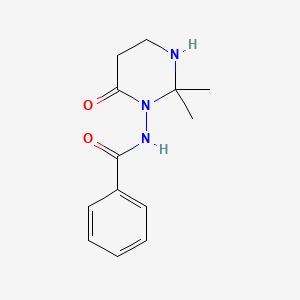

N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide

Description

N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide is a heterocyclic compound featuring a tetrahydropyrimidinone core substituted with two methyl groups at the 2-position and a benzamide moiety at the 1-position. The compound’s structure is characterized by a six-membered ring with an oxygen atom at position 6 (oxo group) and a fused benzamide group, making it a derivative of tetrahydropyrimidinone. Structural analysis of such compounds often employs crystallographic tools like ORTEP-3 and WinGX for visualizing molecular geometry and packing .

Properties

CAS No. |

767307-90-4 |

|---|---|

Molecular Formula |

C13H17N3O2 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N-(2,2-dimethyl-6-oxo-1,3-diazinan-1-yl)benzamide |

InChI |

InChI=1S/C13H17N3O2/c1-13(2)14-9-8-11(17)16(13)15-12(18)10-6-4-3-5-7-10/h3-7,14H,8-9H2,1-2H3,(H,15,18) |

InChI Key |

BVQCQXDRPQKLHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCCC(=O)N1NC(=O)C2=CC=CC=C2)C |

Origin of Product |

United States |

Biological Activity

N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide (CAS 339559-07-8) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 233.29 g/mol

- CAS Number : 339559-07-8

This compound belongs to a class of pyrimidine derivatives, which are known for their diverse biological activities.

Antitumor Activity

Recent studies indicate that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, a study involving various pyrimidine derivatives demonstrated their efficacy against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture assays. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |

|---|---|---|---|

| Compound A | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |

| Compound B | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Compound C | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

The presence of specific substituents on the pyrimidine ring was found to influence the potency and selectivity of these compounds against various cancer cell lines.

Antimicrobial Activity

In addition to its antitumor potential, this compound has been evaluated for antimicrobial properties. Compounds with similar structures were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also serve as a lead for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | < 10 μg/mL |

| Compound E | Escherichia coli | < 15 μg/mL |

The proposed mechanism by which this compound exerts its biological effects includes binding to DNA and inhibiting DNA-dependent enzymes, which is common among many pyrimidine derivatives . This interaction can lead to the disruption of cellular processes essential for tumor growth and bacterial survival.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Antitumor Study : A study published in a peer-reviewed journal demonstrated that a closely related compound significantly inhibited tumor growth in xenograft models of lung cancer, reinforcing the need for further investigation into this chemical class for anticancer drug development .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of various benzamide derivatives against resistant strains of bacteria, where this compound showed notable activity against multi-drug resistant S. aureus strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The Pharmacopeial Forum (PF 43(1), 2017) reports several structurally related compounds (m, n, o) that share the 2-oxotetrahydropyrimidin-1(2H)-yl core but differ in substituents and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Stereochemical Comparison

| Compound Name (IUPAC) | Core Structure | Key Substituents | Stereochemistry |

|---|---|---|---|

| N-(2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl)benzamide | 2,2-Dimethyl-6-oxotetrahydropyrimidin-1(2H)-yl | Benzamide at position 1 | Not explicitly specified in evidence |

| (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) | 2-oxotetrahydropyrimidin-1(2H)-yl | 2-(2,6-Dimethylphenoxy)acetamido, 3-methylbutanamide, diphenylhexane backbone | (R)-configuration at tetrahydropyrimidinyl; (2S,4S,5S)-backbone |

| (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n) | 2-oxotetrahydropyrimidin-1(2H)-yl | Same as m but differing stereochemistry | (S)-configuration at tetrahydropyrimidinyl; (2R,4R,5S)-backbone |

| (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) | 2-oxotetrahydropyrimidin-1(2H)-yl | Same as m/n with altered hydroxyl position | (S)-configuration at tetrahydropyrimidinyl; (2R,4S,5S)-backbone |

Key Findings from Structural Analysis:

Substituent Variations: The primary compound lacks the extended diphenylhexane backbone and phenoxyacetamido groups seen in compounds m, n, and o. The 2,2-dimethyl substitution on the tetrahydropyrimidinone core may confer steric hindrance, affecting binding interactions in biological systems.

Stereochemical Differences: Compounds m, n, and o exhibit complex stereochemical configurations (e.g., 2S,4S,5S vs. 2R,4R,5S), which are critical for their pharmacological profiles.

The diphenylhexane backbone in m–o introduces conformational flexibility, which could influence receptor binding kinetics .

Role of Crystallographic Tools:

The structural elucidation of such compounds relies heavily on software like ORTEP-3 and WinGX, which generate 3D visualizations of molecular geometry and packing. For example:

- ORTEP-3: Used to analyze bond angles, torsional strain, and hydrogen-bonding networks in the tetrahydropyrimidinone core .

- WinGX : Facilitates comparative studies of crystallographic data, enabling precise differentiation of stereoisomers like m, n, and o .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.